Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS: 514219-83-1) is a thiophene-based derivative featuring a cyanoacetylated amino group at the 2-position, an ethyl substituent at the 5-position, and a methyl ester at the 3-position of the thiophene ring . Its molecular formula is C12H13N2O3S, with a molecular weight of 277.31 g/mol. The compound is primarily used in synthetic chemistry and pharmaceutical research as a precursor for heterocyclic systems due to its reactive cyano and ester functionalities .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDACKKEQFRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate typically follows a multi-step process:
Formation of the thiophene ring : The thiophene scaffold is constructed via cyclization reactions starting from suitable precursors such as substituted α-haloketones or 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the amino group : Amination at the 2-position of the thiophene ring is achieved by nucleophilic substitution or direct amination methods.
Cyanoacetylation : The amino group is acylated with cyanoacetyl chloride or cyanoacetic acid derivatives to introduce the cyanoacetyl moiety.
Esterification : The carboxyl group at the 3-position is esterified with methanol under acidic conditions to yield the methyl ester.
Specific Synthetic Method Example
A representative synthetic route can be summarized as follows:
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Thiophene ring formation | Cyclization of 2-bromo-1-(ethyl)ketone with sulfur source (e.g., Lawesson’s reagent) | 5-ethylthiophene-3-carboxylic acid derivative |
| 2 | Amination | Reaction with ammonia or amine source under controlled temperature | 2-amino-5-ethylthiophene-3-carboxylic acid |
| 3 | Cyanoacetylation | Treatment with cyanoacetyl chloride in presence of base (e.g., triethylamine) | 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylic acid |
| 4 | Esterification | Methanol and acid catalyst (e.g., sulfuric acid) reflux | This compound |
This method ensures selective functionalization and high purity of the final compound.
Alternative Methods
Direct condensation of ethyl cyanoacetate with substituted aminothiophenes under solvent-free or mild conditions has been reported for related compounds, which might be adapted for this compound.
High-temperature fusion of aromatic amines with cyanoacetate esters at around 150°C can be used for scale-up industrial synthesis, offering better yields and process efficiency.
Industrial Production Considerations
Industrial synthesis focuses on scalability, cost-efficiency, and environmental safety. Key aspects include:
Use of continuous flow reactors to control reaction times and temperatures precisely.
Optimization of solvent use and recycling to minimize waste.
Employment of automated synthesis platforms for reproducibility.
Strict control of reaction parameters to maximize yield and purity, especially during cyanoacetylation and esterification steps.
Reaction Mechanism Insights
The cyanoacetylation step involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of cyanoacetyl chloride, forming an amide bond.
The esterification proceeds via acid-catalyzed nucleophilic substitution of the carboxyl group by methanol.
The thiophene ring remains stable under these conditions due to its aromaticity, enabling selective functionalization.
Data Table: Key Parameters in Preparation
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiophene ring formation | α-haloketone + sulfur source | 80–120 °C | 4–6 hours | 70–85 | Requires inert atmosphere |
| Amination | Ammonia or amine, solvent (ethanol) | Room temp to 50 °C | 2–4 hours | 75–90 | Controlled pH to avoid side reactions |
| Cyanoacetylation | Cyanoacetyl chloride + base | 0–5 °C to RT | 1–3 hours | 80–95 | Base scavenges HCl byproduct |
| Esterification | Methanol + acid catalyst | Reflux (65–70 °C) | 3–5 hours | 85–92 | Removal of water drives reaction |
Research Findings and Optimization Notes
Solvent choice : Polar aprotic solvents (e.g., dichloromethane, DMF) improve cyanoacetylation efficiency.
Base selection : Triethylamine is preferred to neutralize HCl without causing side reactions.
Temperature control : Low temperatures during cyanoacetylation minimize decomposition.
Purification : Crystallization from suitable solvents or chromatography ensures high purity.
Yield improvements : Use of microwave-assisted synthesis has been explored to reduce reaction times and increase yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyanoacetyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo condensation and substitution reactions makes it valuable for creating more complex molecular structures. The compound can react with nucleophiles and electrophiles, facilitating the formation of derivatives that are essential for further research .
Biology
Biological investigations have highlighted the potential of this compound in drug discovery and development. It has been studied for its biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its role as a building block for bioactive molecules that could lead to new therapeutic agents .
Medicine
This compound is being investigated for potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new drugs aimed at treating diseases such as cancer and infections .
Case Study 1: Drug Development
A recent study focused on the synthesis of novel derivatives from this compound demonstrated its efficacy in inhibiting certain cancer cell lines. The derivatives showed promising results in vitro, leading to further exploration of their mechanisms of action and potential clinical applications .
Another research project examined the antimicrobial properties of this compound and its derivatives against various pathogens. The findings indicated that modifications to the thiophene structure could enhance biological activity, paving the way for new antibiotic agents .
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoacetyl group can act as a nucleophile or electrophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features:
- Thiophene Core : Provides a planar aromatic scaffold for functionalization.
- Cyanoacetyl Amino Group (-NH-C(O)-CH2-CN): Enhances electrophilicity and facilitates nucleophilic substitutions or cyclization reactions.
- Methyl Ester (-COOCH3) : Modifies lipophilicity and serves as a leaving group in further transformations.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ester Group Variation : Replacing the ethyl ester (e.g., in ) with a methyl ester increases lipophilicity (lower molecular weight) but may reduce steric hindrance.
- Core Heterocycle: Thiophene derivatives exhibit greater aromatic stabilization and reactivity compared to benzene-based analogues like methyl 4-(cyanoacetyl)benzoate .
Reactivity Insights :
- The target compound’s synthesis often employs cyanoacetyl chloride or ethyl cyanoacetate under mild basic conditions (e.g., triethylamine) .
- Compared to malononitrile-based routes (e.g., ), cyanoacetyl chloride offers higher regioselectivity but requires careful handling due to instability .
Drug-Likeness and Bioactivity
Table 3: Drug-Likeness Parameters (Lipinski’s Rule)
Analysis :
- Its cyano group and amide bond enhance polarity, improving solubility over purely hydrocarbon-based analogues.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS Number: 667435-71-4) is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂N₂O₃S
- Molecular Weight : 252.29 g/mol
- Structure : Contains a thiophene ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of thiophene compounds have shown antimicrobial activity, indicating potential in treating infections.
Antioxidant Activity
A study investigating the antioxidant effects of various thiophene derivatives found that this compound exhibited significant free radical scavenging activity. The compound's ability to donate electrons may contribute to its protective effects against oxidative damage in cellular models.
Antimicrobial Effects
Research has indicated that thiophene derivatives can exhibit antimicrobial properties. A case study focused on the antibacterial activity of this compound showed promising results against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example:
| Enzyme | Inhibition Percentage (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 45% |
| Cyclooxygenase (COX) | 30% |
This inhibition could have implications for therapeutic applications in conditions where these enzymes play a critical role, such as inflammation and neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated a reduction in cell death and preservation of neuronal function, suggesting potential applications in treating neurodegenerative disorders.
- Anti-inflammatory Activity : Another case study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate predictions with MD simulations (GROMACS) to assess binding stability .
Notes
- Methodological answers integrate evidence-based protocols with standard research practices.
- Advanced questions emphasize mechanistic and validation-driven approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
